molecular formula C11H16FNO B3027393 3-Fluoro-4-(neopentyloxy)aniline CAS No. 1286264-83-2

3-Fluoro-4-(neopentyloxy)aniline

Cat. No.: B3027393
CAS No.: 1286264-83-2
M. Wt: 197.25
InChI Key: SSTLRVJCCSYMRL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(neopentyloxy)aniline is a useful research compound. Its molecular formula is C11H16FNO and its molecular weight is 197.25. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(neopentyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(neopentyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dimethylpropoxy)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-11(2,3)7-14-10-5-4-8(13)6-9(10)12/h4-6H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTLRVJCCSYMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245946
Record name Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro-
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Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-83-2
Record name Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(2,2-dimethylpropoxy)-3-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Alkoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of Fluorinated Alkoxy Anilines

For Researchers, Scientists, and Drug Development Professionals

Fluorinated alkoxy anilines represent a pivotal class of molecules in modern medicinal chemistry and materials science. The strategic incorporation of both fluorine atoms and alkoxy groups onto an aniline scaffold imparts a unique combination of physicochemical properties. Fluorine substitution is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through specific non-covalent interactions.[1][2] Simultaneously, alkoxy groups can influence solubility, hydrogen bonding capacity, and electronic properties, making this combined substitution pattern a powerful tool for fine-tuning molecular behavior.

A deep understanding of the thermodynamic properties of these compounds—such as their enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°)—is fundamental to predicting their stability, reactivity, solubility, and phase behavior. These parameters are critical inputs for computational modeling, process development, and rational drug design.

This guide provides a comprehensive overview of the theoretical principles and experimental methodologies required to determine the thermodynamic properties of fluorinated alkoxy anilines. It consolidates existing knowledge on related compounds, outlines robust protocols for both computational and experimental determination, and identifies key areas where further research is needed to build a complete thermodynamic landscape for this important class of molecules.

The Influence of Substituents on Aniline Thermochemistry: A Foundational Review

To understand the thermodynamics of fluorinated alkoxy anilines, we must first dissect the individual contributions of the fluoro and alkoxy substituents to the parent aniline structure.

The Energetic Impact of Fluorination

The introduction of fluorine to an aromatic ring induces significant changes in molecular stability and intermolecular forces. A combined experimental and computational study on fluoroaniline isomers provides a robust dataset for understanding these effects.[3][4]

The standard molar enthalpies of formation for various fluoroanilines have been determined experimentally using rotating bomb combustion calorimetry for the condensed phase and Calvet high-temperature vacuum sublimation for the gas phase.[3] These studies reveal that the position of the fluorine atom has a measurable impact on the thermodynamic stability of the molecule.

Key Causality behind Fluorine's Influence:

  • High Electronegativity: The extreme electronegativity of fluorine polarizes the C-F bond, which can stabilize the molecule through inductive effects.

  • Bond Strength: The C-F bond is exceptionally strong, contributing to the overall thermodynamic stability of the molecule.

  • Intermolecular Interactions: Fluorine's ability to participate in non-covalent interactions, including weak hydrogen bonds and dipole-dipole interactions, influences crystal packing and phase transition energies.[5]

Table 1: Experimental Standard Molar Enthalpies of Formation (ΔfH°m) in the Gaseous Phase at 298.15 K

CompoundΔfH°m (g) / kJ·mol⁻¹
Aniline87.1 ± 1.0
2-Fluoroaniline-53.4 ± 2.6
3-Fluoroaniline-58.5 ± 2.5
4-Fluoroaniline-56.0 ± 2.4
Pentafluoroaniline-767.8 ± 4.5
(Data sourced from Ribeiro da Silva et al., J. Phys. Chem. B, 2007)[3]
The Role of Alkoxy Substitution

Alkoxy groups (like methoxy, -OCH₃, or ethoxy, -OC₂H₅) exert both inductive and mesomeric (resonance) effects. While the oxygen atom is inductively electron-withdrawing, its lone pairs are electron-donating into the aromatic π-system through resonance. This dual nature influences the electron density distribution and overall stability of the aniline ring.

Thermodynamic data for simple alkoxy anilines is less consolidated in the literature than for fluoroanilines. However, studies on related structures, such as methoxy-indanones, show that the introduction of a methoxy group leads to a significant decrease in the gas-phase enthalpy of formation, indicating a stabilizing effect.[6] The alkoxy group also impacts physical properties like vapor pressure, which is directly related to the enthalpy of vaporization.[7][8]

Theoretical and Computational Determination of Thermodynamic Properties

Where experimental data is sparse, high-level quantum chemical calculations provide a powerful and predictive tool for establishing a comprehensive thermodynamic database.

The Power of Computational Thermochemistry

Computational methods can accurately predict key thermodynamic properties by solving the electronic Schrödinger equation. These methods are invaluable for systematically studying a series of related compounds, allowing for the elucidation of structure-property relationships without the need for extensive synthesis and experimentation.

Key Computational Methodologies
  • High-Accuracy Composite Methods: Methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families are designed to deliver chemical accuracy (typically within ~4 kJ·mol⁻¹ of experimental values) for enthalpies of formation.[3][9] These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a high-accuracy result.

  • Density Functional Theory (DFT): DFT offers a favorable balance of computational cost and accuracy. Functionals like M06-2X and ωB97X-D are well-suited for thermochemical calculations of organic molecules.[9][10]

Workflow for Computational Thermodynamic Analysis

The process for calculating thermodynamic properties follows a well-defined, self-validating workflow. The causality is clear: an accurate molecular geometry is the prerequisite for accurate vibrational frequencies, which in turn are essential for calculating thermal corrections to the electronic energy.

Step-by-Step Computational Protocol:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A method like B3LYP/6-31G(d) is often used for this initial step.

  • Vibrational Frequency Calculation: This is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies are used to calculate the zero-point vibrational energy (ZPVE), and thermal contributions to enthalpy and entropy.

  • Single-Point Energy Calculation: A high-level energy calculation (e.g., using a G3MP2B3 composite method or a larger basis set with DFT) is performed on the optimized geometry to obtain a highly accurate electronic energy.[3]

  • Calculation of Thermodynamic Properties: The standard enthalpy of formation is typically calculated using the atomization method, where the computed enthalpy of atomization is combined with the experimental enthalpies of formation of the constituent atoms. Gibbs free energy and entropy are derived from the vibrational, rotational, and translational partition functions calculated from the frequency analysis.

G cluster_workflow Computational Workflow A 1. Geometry Optimization (e.g., B3LYP/6-31G(d)) B 2. Frequency Calculation (Confirms Minimum Energy) A->B Optimized Geometry C 3. High-Level Energy (e.g., G3MP2B3) B->C Optimized Geometry D 4. Thermodynamic Properties (ΔfH°, S°, ΔfG°) B->D Vibrational Frequencies & Thermal Corrections C->D Accurate Electronic Energy

Caption: Workflow for computational thermochemistry.

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the benchmark against which computational methods are validated. Several key techniques are employed to determine the fundamental thermodynamic properties of organic compounds.

Combustion Calorimetry: Measuring the Enthalpy of Formation (ΔfH°)

Oxygen bomb calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds.[3][4] The experiment measures the heat released during the complete combustion of a substance.

Causality and Self-Validation: The protocol is inherently self-validating. By calibrating the calorimeter with a standard of known combustion energy (like benzoic acid), the heat capacity of the system is precisely determined. The completeness of the combustion is verified by analyzing the products (e.g., quantifying CO₂ produced).

Special Considerations for Fluorinated Compounds: The combustion of organofluorine compounds presents a challenge because the products can include a mixture of aqueous hydrofluoric acid (HF) and gaseous carbon tetrafluoride (CF₄).[11] Accurate determination requires careful analysis of the final products to correctly apportion the heat of reaction. Some protocols involve reacting the products with a solution to ensure all fluorine ends up as aqueous HF.

Step-by-Step Experimental Protocol (Oxygen Bomb Calorimetry):

  • Calibration: A known mass of a standard substance (e.g., benzoic acid) is combusted in the calorimeter to determine its heat capacity (C_cal).

  • Sample Preparation: A precisely weighed pellet of the fluorinated alkoxy aniline is placed in the crucible. A fuse wire is attached.

  • Assembly: The bomb is sealed, purged of air, and pressurized with pure oxygen (typically to ~3 MPa). A small, known amount of water is added to the bomb to ensure the formation of aqueous HF.

  • Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

  • Analysis: The total heat released (q_total) is calculated from C_cal and ΔT. Corrections are made for the heat of combustion of the fuse wire.

  • Product Correction: The final liquid phase is analyzed to determine the concentration of HF. This is crucial for calculating the energy of the specific combustion reaction.

  • Calculation: The standard internal energy of combustion (ΔcU°) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°) and, using Hess's law with the known standard enthalpies of formation of CO₂, H₂O, and aqueous HF, the standard enthalpy of formation (ΔfH°) of the compound is derived.

G cluster_workflow Bomb Calorimetry Workflow A 1. Calibrate Calorimeter (with Benzoic Acid) B 2. Combust Weighed Sample in Oxygen Bomb A->B Determines C_cal C 3. Measure Temperature Change (ΔT) B->C D 4. Calculate Total Heat Released (q_total) C->D q_total = C_cal * ΔT E 5. Analyze Products (Correct for HF/CF4) D->E Raw Energy F 6. Derive ΔfH° (via Hess's Law) E->F Corrected Reaction Energy

Caption: Experimental workflow for bomb calorimetry.

Measuring Phase Change Enthalpies: Sublimation and Vaporization

The enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) is essential for converting condensed-phase enthalpies of formation to the gas phase, which is the standard state for computational comparisons.

  • Calvet Microcalorimetry: This technique directly measures the heat absorbed during the phase transition of a small sample, providing a highly accurate measure of sublimation or vaporization enthalpy.[3]

  • Vapor Pressure Measurement: The relationship between a substance's vapor pressure and temperature, as described by the Clausius-Clapeyron equation, can be used to derive the enthalpy of vaporization. Experimental methods include the static method, the ebulliometric (boiling point) method, or the Knudsen effusion method for low-volatility solids.[7][8]

G cluster_workflow Vapor Pressure Measurement A Sample in Controlled Temp Bath B Measure Vapor Pressure (P) at Multiple Temperatures (T) A->B C Plot ln(P) vs 1/T B->C D Derive ΔvapH° from Slope C->D Slope = -ΔvapH°/R

Caption: Deriving ΔvapH° from vapor pressure data.

Differential Scanning Calorimetry (DSC)

DSC is a workhorse thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time. It is ideal for determining:

  • Melting Points (T_m)

  • Enthalpies of Fusion (ΔfusH°)

  • Heat Capacities (Cp)

Data Summary and Future Outlook

While robust methodologies exist, the publicly available thermodynamic data for fluorinated alkoxy anilines is currently incomplete. The table below summarizes some known physical properties, which can serve as a starting point for more in-depth thermodynamic studies.

Table 2: Known Physical Properties of Selected Fluorinated Alkoxy Anilines

CompoundCAS NumberMolecular FormulaBoiling Point (°C / mmHg)Density (g/mL)
4-(Trifluoromethoxy)aniline461-82-5C₇H₆F₃NO73-75 / 101.32
3-(Trifluoromethoxy)aniline1535-73-5C₇H₆F₃NO--
2-Ethoxy-4-fluoroaniline850568-36-4C₈H₁₀FNO--
4-Ethoxy-3-fluoroaniline399-39-3C₈H₁₀FNO--
(Data sourced from commercial suppliers and chemical databases)[12][13][14]
Discussion of Data Gaps and Future Directions

There is a clear and pressing need for a systematic and comprehensive study of the thermodynamic properties of fluorinated alkoxy anilines. The current literature lacks a consolidated database that correlates substitution patterns with thermodynamic stability.

Future research should focus on:

  • Systematic Synthesis: Creating a homologous series of compounds by varying the alkoxy chain length and the position and number of fluorine substituents.

  • Experimental Measurement: Performing rigorous experimental measurements (bomb calorimetry, Calvet calorimetry, DSC, and vapor pressure studies) on this series to generate a high-quality, consistent dataset.

  • Computational Benchmarking: Using this new experimental data to benchmark and validate computational models, which can then be used to reliably predict the properties of new, unsynthesized derivatives.

By combining these approaches, the scientific community can build the foundational thermodynamic knowledge required to accelerate the rational design of next-generation pharmaceuticals and advanced materials based on the fluorinated alkoxy aniline scaffold.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Ribeiro da Silva, M. A. V., Ferreira, A. I. M. C. L., & Gomes, J. R. B. (2007). Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. The Journal of Physical Chemistry B, 111(8), 2052–2061. [Link]

  • Bordwell, F. G., Zhang, X. M., & Cheng, J. P. (1993). Bond dissociation energies of the nitrogen-hydrogen bonds in anilines and in the corresponding radical anions. Equilibrium acidities of aniline radical cations. The Journal of Organic Chemistry, 58(23), 6410–6416. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
  • Feller, D., & Peterson, K. A. (2008). An examination of the basis set and correlation treatment in the calculation of the pKa of aniline. The Journal of chemical physics, 128(16), 164103.
  • Dunitz, J. D., & Taylor, R. (1997). Organic fluorine hardly ever accepts hydrogen bonds. Chemistry-A European Journal, 3(1), 89-98.
  • Lynch, B. J., & Truhlar, D. G. (2003). Robust and affordable multicoefficient methods for thermochemistry and thermochemical kinetics: The MCCM/3 suite and SAC/3. Journal of physical chemistry A, 107(43), 9013-9019.
  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2010). Experimental and computational study on the thermochemistry of 4-methoxy- and 5-methoxy-indanones. The Journal of Chemical Thermodynamics, 42(5), 649-655.
  • Ribeiro da Silva, M. A. V., et al. (2007). Combined experimental and computational study of the thermochemistry of the fluoroaniline isomers. The Journal of Physical Chemistry B, 111(8), 2052-2061. [Link]

  • Coote, M. L., & Pross, A. (2005). A computational study of the one-electron oxidation of substituted anilines. Journal of the American Chemical Society, 127(30), 10675-10683.
  • Buer, B., & Perrin, C. L. (2012). The unusual stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(37), 14804-14808. [Link]

  • Ballatore, C., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 89, 129363. [Link]

  • Ballatore, C., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed, 37295616. [Link]

  • PubChem. (n.d.). 3-(Trifluoromethoxy)aniline. Compound Summary. [Link]

  • Simirsky, V. V., et al. (2021). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 66(10), 3745-3763. [Link]

  • Klepacova, K., & Huttenhuis, P. J. G. (2011). Vapor Pressures of Several Commercially Used Alkanolamines.
  • PubChem. (n.d.). 3-(Trifluoromethoxy)aniline. Compound Summary. [Link]

  • Armstrong, G. T., & King, R. C. (1969). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 73A(3), 285.
  • Steele, W. V., et al. (2002). Recommended vapor pressures for aniline, nitromethane, 2-aminoethanol, and 1-methyl-2-pyrrolidone.
  • Klepacova, K., & Huttenhuis, P. J. G. (2011). Vapor pressures of several commercially used alkanolamines. Journal of Chemical & Engineering Data, 56(4), 1136-1140. [Link]

  • Zábranský, M., et al. (2010). Recommended vapor pressures for aniline, nitromethane, 2-aminoethanol, and 1-methyl-2-pyrrolidone. Journal of Physical and Chemical Reference Data, 39(2), 023102. [https://www.researchgate.net/publication/230985250_Recommended_vapor_pressures]for_aniline_nitromethane_2-aminoethanol_and_1-methyl-2-pyrrolidone]([Link])

  • King, R. C., & Armstrong, G. T. (1964). Constant pressure flame calorimetry with fluorine. NBS Technical Note, (223).
  • King, R. C., & Armstrong, G. T. (1964). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 68A(6), 661. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Molecules, 28(18), 6625. [Link]

  • King, R. C., & Armstrong, G. T. (1968). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(2), 113. [Link]

Sources

Methodological & Application

Application Note: Optimized Reaction Conditions for Neopentyl Ether Formation on Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of neopentyl ethers (


) on aniline scaffolds presents a unique synthetic challenge. The neopentyl group, characterized by a quaternary 

-carbon, exerts extreme steric hindrance that effectively shuts down standard

reaction pathways.[1] Consequently, direct alkylation of hydroxyanilines (aminophenols) with neopentyl halides (e.g., neopentyl bromide) typically results in negligible yields, elimination byproducts, or N-alkylation side reactions.

This Application Note details two optimized protocols to overcome this "neopentyl wall":

  • Protocol A (The Mitsunobu Approach): The preferred method for high-value intermediates, utilizing redox-activated coupling to bypass the

    
     barrier under mild conditions.
    
  • Protocol B (The Sulfonate Displacement): A scalable alternative using activated neopentyl sulfonates (tosylates/nosylates) in polar aprotic media.

Key Technical Insight: To ensure chemoselectivity and prevent oxidation of the aniline nitrogen, these protocols prioritize the use of nitrophenol precursors or N-protected aminophenols . The aniline functionality is generated/released after the difficult ether bond is formed.

Strategic Decision Framework

The choice of method depends on the scale and substrate sensitivity.

DecisionTree Start Start: Target Neopentyloxyaniline Substrate Substrate Availability Start->Substrate Branch1 Nitrophenol Precursor Substrate->Branch1 Preferred Branch2 Aminophenol Precursor Substrate->Branch2 If necessary Method1 Protocol A: Mitsunobu (PPh3 / DIAD) Branch1->Method1 High Value / Small Scale Method2 Protocol B: Sulfonate SN2 (Cs2CO3 / DMF / 100°C) Branch1->Method2 Large Scale / Robust Protect Step 1: N-Protection (Boc/Cbz/Phthalimide) Branch2->Protect Protect->Method1 Reduce Step 2: Nitro Reduction / Deprotection Method1->Reduce Method2->Reduce Final Final Product: Neopentyloxyaniline Reduce->Final

Figure 1: Strategic workflow for selecting the optimal synthetic route based on starting material availability.

Protocol A: The Mitsunobu Coupling (Recommended)

The Mitsunobu reaction is the gold standard for forming neopentyl ethers. It activates the neopentyl alcohol directly, converting the hydroxyl group into a leaving group (alkoxyphosphonium salt) that is susceptible to displacement even by sterically hindered phenols.

Mechanism of Action

The reaction relies on the formation of a highly reactive betaine intermediate from Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD). This intermediate activates the neopentyl alcohol, allowing the phenol (nucleophile) to attack. Because the neopentyl group has no 

-hydrogens, competitive elimination is impossible, though the steric bulk slows the rate significantly compared to primary alcohols.
Materials
  • Substrate: Nitrophenol or N-Boc-aminophenol (1.0 equiv).

  • Alcohol: Neopentyl alcohol (1.2 – 1.5 equiv).

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv).[2]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or ADDP (1.5 equiv).[2]

  • Solvent: Anhydrous Toluene (Preferred over THF for higher thermal ceiling).

Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with the Phenol (1.0 equiv), Neopentyl Alcohol (1.2 equiv), and

    
      (1.5 equiv). Dissolve in anhydrous Toluene  (0.1 M concentration).
    
  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 20 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT).

    • Optimization: If TLC shows incomplete conversion after 4 hours, heat the reaction to 50°C. The steric bulk of the neopentyl group often requires thermal energy to drive the formation of the phosphorane intermediate.

  • Workup: Concentrate the toluene in vacuo. Triturate the residue with cold Diethyl Ether/Hexanes (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Parameters Table
ParameterStandard ConditionOptimized for NeopentylReason
Solvent THFToluene Allows heating to 60-80°C if kinetics are sluggish.
Reagent DEADDIAD or ADDP ADDP is more stable at higher temperatures; DIAD is safer than DEAD.
Stoichiometry 1:1:11.5 equiv (Reagents) Drives equilibrium forward against steric resistance.

Protocol B: Activated Sulfonate Displacement (Scalable)

For larger scales where chromatography (to remove


) is impractical, the displacement of Neopentyl Tosylate is the superior route. Note that Neopentyl Bromide is not recommended  due to extremely poor reactivity (

vs ethyl bromide).
Phase 1: Synthesis of Neopentyl Tosylate

Neopentyl alcohol does not react rapidly with TsCl/Pyridine due to sterics. Catalytic DMAP and longer reaction times are required.

  • Mix Neopentyl alcohol (1.0 equiv) in DCM (dichloromethane).

  • Add TsCl (1.2 equiv), Triethylamine (2.0 equiv), and DMAP (0.1 equiv).

  • Stir at RT for 24 hours. Wash with 1M HCl, sat.

    
    , and Brine.[2]
    
  • Recrystallize from Hexanes to obtain white crystals of Neopentyl Tosylate (NpOTs).

Phase 2: Etherification

This step requires a polar aprotic solvent to strip the cation and maximize the nucleophilicity of the phenoxide.

  • Substrate: Nitrophenol (1.0 equiv).

  • Electrophile: Neopentyl Tosylate (1.2 equiv).

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv).
    
  • Solvent: DMF or NMP (Anhydrous).

  • Temperature: 90°C – 110°C.

Procedure:

  • Dissolve Nitrophenol and

    
     in DMF. Stir at RT for 30 mins to form the phenoxide.
    
  • Add Neopentyl Tosylate.

  • Heat to 100°C for 12-18 hours.

  • Monitoring: Monitor by HPLC. If the reaction stalls, add 0.1 equiv of TBAI (Tetrabutylammonium iodide) . The iodide acts as a nucleophilic catalyst (Finkelstein-like in situ activation), though this is less effective on neopentyl systems than primary systems.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[3][2]

Post-Etherification: Unmasking the Aniline

Once the neopentyl ether is secured, the nitrogen functionality must be restored.

  • If Nitrophenol was used:

    • Reduction: Iron powder (Fe) /

      
       in Ethanol/Water (reflux, 2h) is preferred over catalytic hydrogenation (
      
      
      
      ) if the ether linkage is benzyl-like or if halogens are present. However, for neopentyl ethers,
      
      
      is generally safe and cleaner.
  • If N-Boc-aminophenol was used:

    • Deprotection: TFA/DCM (1:4) at 0°C for 1 hour.

Scientific Rationale & Troubleshooting

Why not direct alkylation of Aminophenol?

Direct reaction of 4-aminophenol with neopentyl tosylate results in a mixture of products. The Nitrogen lone pair is more nucleophilic than the Oxygen phenoxide (under neutral conditions) or competes heavily under basic conditions. Furthermore, the harsh conditions (100°C+) required to force the neopentyl group on often lead to oxidation of the unprotected aniline, resulting in "tarry" mixtures.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (Mitsunobu) Steric bulk preventing betaine attack.Switch solvent to Toluene and heat to 60°C. Use ADDP/PBu3 (Tsunoda Reagent) for higher activity.
Low Yield (Sulfonate) Competitive hydrolysis of Tosylate.Ensure strictly anhydrous DMF. Increase temp to 120°C.
N-Alkylation observed Poor chemoselectivity.Stop. You must use the N-protected or Nitro precursor. Separation of N- vs O-neopentyl isomers is difficult.

References

  • Mitsunobu Reaction Mechanism & Scope

    • Swamy, K. C. K., et al.
  • Neopentyl System Reactivity (Solvolysis/Substitution)

    • Dostrovsky, I., and Hughes, E. D. "Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance." Journal of the Chemical Society, 1946. (Foundational text on neopentyl resistance to SN2).
  • Selective Alkylation of Aminophenols

    • Wang, R., and Xu, J. "Selective alkylation of aminophenols."[4] Arkivoc, 2010.[5]

  • Synthesis of Hindered Ethers (Mitsunobu vs Williamson)

    • Weissman, S. A., and Zewge, D. "Recent Advances in Ether Synthesis." Tetrahedron, 2005.

Sources

Application Note: Optimized Amide Coupling Strategies for 3-Fluoro-4-(neopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The derivatization of 3-Fluoro-4-(neopentyloxy)aniline via amide coupling is a critical step in the synthesis of Type II kinase inhibitors (e.g., VEGFR/PDGFR targets). However, this specific substrate presents a "perfect storm" of synthetic challenges: the inductive electron-withdrawing effect of the 3-fluorine atom significantly reduces the nucleophilicity of the amine (pKa


 3.5 vs. 4.6 for unsubstituted aniline), while the 4-neopentyloxy group introduces distal but significant steric bulk.

Standard carbodiimide protocols (EDC/HOBt) frequently result in stalled reactions or high levels of


-acylurea side products.[1] This guide outlines two optimized protocols: HATU-mediated coupling  for high-throughput discovery and T3P (Propylphosphonic anhydride)  for scalable, high-purity process chemistry.[1]

Substrate Analysis: The "Cold" Nucleophile

To select the correct reagent, one must understand the electronic and steric environment of the substrate.

FeatureChemical EffectImpact on Coupling
3-Fluoro Group Strong Inductive Effect (-I)Deactivation: Pulls electron density from the aromatic ring, lowering the HOMO energy of the nitrogen lone pair. The amine is less "sticky" toward activated esters.
4-Neopentyloxy Group Resonance Donation (+R) & Steric BulkMixed Effect: While alkoxy groups are generally activating, the bulky neopentyl (

-Bu-CH

-) tail creates a "steric wall" that can impede the approach of bulky activated carboxylic acids.
Resulting pKa ~3.2 – 3.6Low Nucleophilicity: Requires highly reactive acylating species (e.g., O-At active esters or mixed anhydrides) to drive the reaction.

Reagent Selection Matrix

The choice of reagent depends on the scale and the complexity of the carboxylic acid partner.

ReagentSelection Start Start: Select Acid Partner IsAcidChiral Is the Acid Chiral/Epimerizable? Start->IsAcidChiral Scale Reaction Scale? IsAcidChiral->Scale No T3P Method B: T3P/Pyridine (Low Epimerization, Scalable) IsAcidChiral->T3P Yes (Critical) HATU Method A: HATU/DIPEA (High Yield, Fast, Expensive) Scale->HATU < 100 mg (Discovery) Scale->T3P > 1g (Process) Ghosez Method C: Ghosez's Reagent (Acid Chloride Intermediate) HATU->Ghosez If conversion < 50%

Figure 1: Decision tree for reagent selection based on acid chirality and reaction scale.

Experimental Protocols

Method A: HATU Coupling (Discovery Scale)

Best for: Rapid synthesis, milligram scale, achiral acids.

Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The aza-nitrogen in the leaving group provides an intramolecular base effect (anchimeric assistance) that accelerates the attack of the poor aniline nucleophile.

Protocol:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 – 1.2 equiv). The solution should turn yellow/orange.[1] Stir for 5–10 minutes to form the activated ester.

  • Addition: Add 3-Fluoro-4-(neopentyloxy)aniline (1.0 – 1.1 equiv).[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: If conversion is slow by LCMS, heat to 50°C. The 3-F atom makes the aniline robust against thermal degradation.

  • Workup: Dilute with EtOAc, wash with sat.[1] LiCl (to remove DMF), NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
Method B: T3P Coupling (Process Scale)

Best for: Multi-gram scale, chiral acids, difficult purifications.

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid.[1] It is unique because it is non-explosive (unlike HOBt/HOAt) and its by-products are water-soluble.[1]

Protocol:

  • Setup: Charge Carboxylic Acid (1.0 equiv) and 3-Fluoro-4-(neopentyloxy)aniline (1.1 equiv) into a flask.

  • Solvent: Add EtOAc or 2-MeTHF (Green alternative).[1] Concentration: 5–10 volumes.

  • Base: Add Pyridine (3.0 – 4.0 equiv).[1]

    • Critical Insight: Pyridine is superior to DIPEA for T3P couplings with unreactive anilines.[1] It acts as both a base and a nucleophilic catalyst.[1][2]

  • Reagent: Add T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv) dropwise.

  • Reaction: Stir at RT. If the aniline is extremely sluggish, heat to 60°C.

    • Self-Validating Step: T3P reactions are driven by thermodynamics.[1] Unlike carbodiimides, they rarely form stable dead-end intermediates.[1]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess aniline/pyridine) and 1M NaOH (to remove T3P by-products).[1] Evaporate. Often requires no chromatography.[1]

Mechanistic Visualization: T3P Activation

Understanding the T3P cycle clarifies why it succeeds where EDC fails for electron-deficient anilines.[1]

T3P_Mechanism Inputs Carboxylic Acid + T3P MixedAnhydride Mixed Anhydride Intermediate (Highly Activated) Inputs->MixedAnhydride Pyridine Base AnilineAttack Nucleophilic Attack by 3-F-4-Neopentyloxyaniline MixedAnhydride->AnilineAttack Rate Limiting Step Product Final Amide Product AnilineAttack->Product Byproducts Water-Soluble P-Byproducts AnilineAttack->Byproducts

Figure 2: The T3P activation cycle. The high energy of the P-O bond in the mixed anhydride drives the attack of the weak aniline nucleophile.

Quality Control & Troubleshooting

ObservationDiagnosisRemediation
Stalled Reaction (<30% Conv.) Aniline nucleophilicity is too low for the active ester.[1]Switch to Method C (Acid Chloride) . Convert acid to acid chloride using Oxalyl Chloride/DMF(cat), then react with aniline + Pyridine.
Epimerization of Acid Over-activation or high base concentration.[1]Use Method B (T3P) at 0°C to RT. Ensure Pyridine is used, not TEA/DIPEA.
New impurity +18 mass Hydrolysis of active ester.[1]Ensure solvents are anhydrous.[1] For HATU, ensure the acid is activated before adding the aniline.

Analytical Markers (1H NMR in DMSO-d6):

  • Substrate: Aniline

    
     typically appears at 
    
    
    
    4.8–5.2 ppm (broad s).[1]
  • Product: Amide

    
     will shift significantly downfield to 
    
    
    
    9.5–10.5 ppm (s).[1]
  • 19F NMR: Monitor the shift of the fluorine signal on the aniline ring; it is sensitive to the change from amine (electron donor) to amide (electron withdrawing).

References

  • Dunetz, J. R., et al. (2011).[1][3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society. [Link]

  • Patterson, A. W., et al. (2011).[1] "Optimization of the T3P-Promoted Synthesis of Amides." Organic Process Research & Development. [Link][3]

Sources

Troubleshooting & Optimization

Improving yield in the reduction of 3-Fluoro-4-(neopentyloxy)nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reduction of 3-Fluoro-4-(neopentyloxy)nitrobenzene

Subject: Optimization of Yield and Selectivity in the Reduction of 3-Fluoro-4-(neopentyloxy)nitrobenzene to 3-Fluoro-4-(neopentyloxy)aniline.

Executive Summary & Chemical Context

The Challenge: The reduction of 3-Fluoro-4-(neopentyloxy)nitrobenzene presents a classic "chemoselectivity vs. activity" conflict. While the nitro group (


) is easily reduced, the presence of the fluorine atom at the 3-position (ortho to the alkoxy group, meta to the nitro) creates a risk of hydrodefluorination (HDF) . Furthermore, the neopentyloxy  tail (

) introduces significant lipophilicity and steric bulk, which can complicate catalyst adsorption and product isolation.

The Solution: High yields (>95%) are achievable by selecting protocols that mechanistically exclude HDF. While standard Palladium on Carbon (Pd/C) hydrogenation often leads to defluorinated byproducts (up to 10-20% loss), Sulfided Platinum on Carbon (Pt/C-S) or Iron-mediated reduction (Fe/NH


Cl)  are the superior choices for this specific substrate.

Decision Matrix: Selecting the Right Method

Before starting, use this logic flow to determine the best protocol for your available equipment and scale.

MethodSelection Start Start: 3-Fluoro-4-(neopentyloxy)nitrobenzene Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) or No Autoclave Scale->Small Lab Bench Large Large Scale (>10g) & Autoclave Available Scale->Large Process Dev FeMethod METHOD A: Dissolving Metal (Fe / NH4Cl) Selectivity: >99% Risk: Emulsions during workup Small->FeMethod H2Method METHOD B: Catalytic Hydrogenation (H2 / Catalyst) Large->H2Method CatChoice Catalyst Selection Critical H2Method->CatChoice PdC Pd/C (NOT RECOMMENDED) High risk of defluorination CatChoice->PdC Avoid PtC Sulfided Pt/C (5%) Excellent Selectivity Clean Workup CatChoice->PtC Preferred

Figure 1: Decision tree for selecting the reduction methodology based on scale and equipment availability.

Detailed Protocols

Method A: Iron/Ammonium Chloride (The "Fail-Safe" Method)

Recommended for: High value batches, small scale, or when HDF is persistent.

Mechanism: Electron transfer from Fe(0) surface to the nitro group. This method operates under mild conditions where C-F bond cleavage is energetically unfavorable.

Protocol:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and reflux condenser.

  • Solvent: Mix Ethanol:Water (4:1 ratio) . The neopentyloxy group requires ethanol for solubility, while NH

    
    Cl requires water.
    
  • Charge: Add substrate (1.0 equiv) and Ammonium Chloride (NH

    
    Cl)  (5.0 equiv).
    
  • Activation: Heat the mixture to 60°C.

  • Reduction: Add Iron Powder (325 mesh) (4.0 - 5.0 equiv) in portions over 15 minutes. Caution: Exothermic.

  • Reaction: Reflux (approx. 75-80°C) for 2–4 hours. Monitor by TLC/HPLC.

  • Workup (Critical Step):

    • Cool to room temperature.[1][2][3]

    • Filter through a Celite pad to remove iron oxides.

    • CRITICAL: Wash the Celite pad copiously with Ethyl Acetate . The lipophilic neopentyl product will adhere to the iron sludge; insufficient washing is the #1 cause of yield loss here.

    • Evaporate ethanol/EtOAc. Partition residue between water and EtOAc.[3] Dry organic layer (

      
      ) and concentrate.[3][4]
      
Method B: Catalytic Hydrogenation (The "Clean" Method)

Recommended for: Scale-up, avoiding iron waste.

Mechanism: Heterogeneous catalysis.[5][6] To prevent the catalyst from inserting into the C-F bond, we use Platinum (less active toward C-Halogen bonds than Pd) poisoned with sulfur.

Protocol:

  • Catalyst: 5% Pt/C (Sulfided) . Loading: 2–5 wt% relative to substrate.

    • Alternative: 1% Pt/C + 0.5 equiv Vanadium oxide (

      
      ) as an inhibitor.
      
  • Solvent: Methanol or Isopropyl Alcohol (IPA) .

  • Conditions: 5–10 bar (70–150 psi)

    
     pressure at 25–40°C.
    
    • Note: Do not exceed 50°C. Higher temperatures increase the activation energy available for C-F cleavage.

  • Procedure:

    • Purge autoclave with

      
       (3x).[2]
      
    • Charge solvent, substrate, and catalyst slurry.

    • Pressurize with

      
      .[3][5][6] Stir vigorously (>1000 rpm) to overcome gas-liquid mass transfer limitations.
      
  • Workup: Filter catalyst (keep wet to prevent fire hazard). Concentrate filtrate.[1][3]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<60%) Product trapped in filter cake.The neopentyloxy group makes the amine "greasy." Wash the Celite or catalyst filter cake with warm Ethyl Acetate or DCM, not just the reaction solvent.
Defluorinated Byproduct (>1%) Catalyst too active (Method B).Switch from Pd/C to Sulfided Pt/C . If using Pt/C, lower the temperature to <30°C and stop the reaction immediately upon

uptake cessation.
Incomplete Conversion Steric bulk of neopentyl group.The ether tail can hinder adsorption on the catalyst surface. Increase solvent volume (dilution) to prevent surface saturation or switch to a more polar solvent mixture (e.g., MeOH/THF) to ensure full solubility.
Azo/Azoxy Intermediates Hydrogen starvation.Increase stirring speed. The reaction is likely mass-transfer limited. Ensure

pressure is maintained constant.
Emulsions in Workup Amphiphilic nature of product.The product has a lipophilic tail and a polar amine head. Use brine for phase separation. Avoid vigorous shaking; use gentle inversion.

Frequently Asked Questions (FAQs)

Q1: Can I use standard 10% Pd/C if I add an inhibitor? A: It is risky. While adding diphenyl sulfide or morpholine can poison Pd/C enough to slow defluorination, it often stalls the nitro reduction as well. For a fluorinated substrate, Sulfided Pt/C is purpose-built for this application and is far more reproducible [1].

Q2: Why is the neopentyloxy group affecting my isolation? A: The neopentyl group (


) is highly lipophilic. Unlike simple fluoroanilines, your product will not have significant water solubility even as a salt. When filtering iron sludge (Method A), the product acts like an oil and sticks to the solids. You must wash the solids with a non-polar solvent (EtOAc or DCM) to recover it [2].

Q3: Is the neopentyl ether stable to the acidic conditions of Fe/NH4Cl? A: Yes. Neopentyl ethers are exceptionally stable because they cannot undergo


 cleavage (steric blocking) and lack beta-hydrogens for elimination. They require harsh Lewis acids (like 

) to cleave. Standard reduction conditions are safe [3].

Q4: I see a "dimer" impurity by LCMS. What is it? A: This is likely the azoxy or azo dimer. This forms when the reduction intermediate (hydroxylamine) reacts with a nitroso intermediate. This indicates your reduction is too slow or hydrogen-starved. Increase catalyst loading or hydrogen pressure [4].

Mechanistic Visualization

Understanding the competing pathways is vital for control.

ReactionPathways Substrate 3-Fluoro-4-(neopentyloxy) nitrobenzene Nitroso Nitroso Intermediate Substrate->Nitroso +2e- / 2H+ Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +2e- / 2H+ Product TARGET: 3-Fluoro-4-(neopentyloxy) aniline Hydroxyl->Product +2e- / 2H+ Byproduct BYPRODUCT: 4-(neopentyloxy)aniline (Defluorinated) Hydroxyl->Byproduct Pd/C Catalyzed C-F Cleavage Product->Byproduct Over-reduction (High Temp)

Figure 2: Reaction pathway showing the main reduction route (green) and the unwanted hydrodefluorination pathways (red dashed) which are suppressed by using Pt/C or Fe.

References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.

  • Ramadas, K., & Srinivasan, N. (1992). Reduction of nitro arene by Fe/ammonium chloride. Synthetic Communications.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Stability of Neopentyl Ethers). Wiley-Interscience.
  • Haber, F. (1898). Uber die elektrolytische Reduktion von Nitrobenzol. (Mechanism of stepwise nitro reduction). Z. Elektrochem.

Sources

Column chromatography solvent systems for fluorinated aniline separation

[1]

Executive Summary & Chemical Context[2][3][4][5]

The Challenge: Fluorinated anilines are critical intermediates in medicinal chemistry due to the metabolic stability and lipophilicity imparted by the fluorine atom.[1] However, purifying them via flash column chromatography presents two distinct challenges:

  • Peak Tailing: The basic amine moiety (

    
    ) interacts strongly with acidic silanols (
    
    
    ) on the silica surface, leading to broad, asymmetric peaks and poor resolution.[2][1]
  • Isomeric Overlap: Regioisomers (

    
    -, 
    
    
    -,
    
    
    -fluoroaniline) often possess nearly identical retention factors (
    
    
    ) due to the small steric radius of fluorine (1.47 Å), which mimics hydrogen (1.20 Å), making steric-based separation difficult.

Scope of Guide: This document provides validated solvent systems, additive protocols, and mechanistic insights to resolve these issues.

Troubleshooting Module: Peak Tailing & Broadening

Issue:

Your compound elutes as a broad streak rather than a tight band. This "tailing" contaminates subsequent fractions and reduces yield.

The Science (Causality):

Standard silica gel has a surface pH of ~5.0 due to free silanol groups. Fluorinated anilines are weak bases (pKa

Protocol: Base Deactivation

To fix this, you must introduce a "sacrificial base" to the mobile phase that binds to silanols more aggressively than your analyte.

Recommended Additive: Triethylamine (TEA) or Ammonium Hydroxide (

ParameterStandard Protocol (TEA)Alternative (Ammonia)
Concentration 0.5% – 1.0% (v/v)1.0% (v/v)
Solvent Compatibility Hexane/EtOAc, DCM/MeOHDCM/MeOH (Ammonia is immiscible in Hexane)
Preparation Add TEA to both the column equilibration solvent and the run solvent.Shake

with MeOH first, then mix with DCM.
Post-Run TEA has a high boiling point (

). Requires thorough rotovap or azeotroping.
Ammonia is volatile; easier to remove.

Step-by-Step Deactivation Workflow:

  • Slurry Preparation: If packing manually, slurry the silica in the mobile phase containing the additive.

  • Equilibration: Flush the column with 2 Column Volumes (CV) of the mobile phase + additive. This saturates the "active" silanol sites.

  • Elution: Run the gradient.

    • Note: If using a gradient (e.g., 0%

      
       30% EtOAc), ensure the TEA concentration is constant (1%) in both Solvent A and Solvent B to prevent baseline drift.
      
Visual Logic: Choosing the Right Modifier

TailingLogicstartIssue: Peak Tailingcheck_solubilityIs compound soluble in Hexane/EtOAc?start->check_solubilityyes_solYescheck_solubility->yes_solno_solNo (Polar/Salt)check_solubility->no_solaction_teaAdd 1% Triethylamine (TEA)to Mobile Phaseyes_sol->action_teaaction_nh3Use DCM/MeOH (9:1)with 1% NH4OHno_sol->action_nh3check_resultIs separation sufficient?action_tea->check_resultaction_nh3->check_resultswitch_statSwitch Stationary Phase:Use Amine-Functionalized Silicacheck_result->switch_statNo (Still Tailing)

Figure 1: Decision tree for mitigating amine tailing on silica gel.

Troubleshooting Module: Separation of Isomers

Issue:

You have a mixture of



The Science (Selectivity):

Separation of these isomers relies on exploiting subtle differences in Dipole Moment and Basicity availability .

  • Ortho-effect: The fluorine atom at the ortho position exerts an inductive effect that reduces the electron density on the nitrogen. More importantly, it creates a local dipole that differs significantly from the para isomer.

  • Elution Order: typically, the ortho isomer elutes first (highest

    
    ) because the amine protons are slightly shielded or involved in weak intramolecular electrostatic interactions with the fluorine, reducing binding to the silica. The para isomer, with the amine fully exposed and most basic, usually elutes last .
    
Recommended Solvent Systems

If Hexane/Ethyl Acetate fails to separate isomers, you must change the selectivity mechanism, not just the solvent strength.

SystemCompositionMechanismBest For
Standard Hexane / EtOAc (9:1)Polarity-basedGeneral purification
Selectivity A Toluene / Acetone (20:1)

-

interactions + Dipole
Isomer separation (

vs

)
Selectivity B DCM / Hexane (Variable)Solvation strengthLow polarity isomers
Selectivity C Chloroform / MeOH H-bond disruptionHighly polar derivatives

Data: Relative Elution Trends (Silica Gel) Based on experimental observations of halogenated anilines.

IsomerRelative Rf (Hex/EtOAc)pKa (Approx)Notes
2-Fluoroaniline (

)
High (Fastest)~4.4Amine shielded; less retention.
3-Fluoroaniline (

)
Medium~3.5Strong inductive withdrawal.
4-Fluoroaniline (

)
Low (Slowest)~4.6Most accessible lone pair; strongest retention.

Advanced Protocol: Sample Stability & Oxidation

Issue: Fluorinated anilines, while more stable than electron-rich anilines (like anisidines), can still undergo oxidative degradation on silica gel, turning the column purple or brown. Silica acts as a mild Lewis acid catalyst for this oxidation.

Prevention Protocol:

  • Neutralize the Silica: Pre-wash the column with 1% TEA in Hexane.[1] This neutralizes the Lewis acid sites responsible for catalyzing oxidation.

  • Inert Loading: Do not dry-load on silica if your compound is unstable. Use Celite or Florisil for solid loading, or liquid load in a minimum volume of DCM.

  • Speed: Minimize residence time. Run a steeper gradient once the impurities are cleared.

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) for fluorinated anilines? A: Yes, and it is often superior for polar amines.

  • Conditions: Water/Acetonitrile with 0.1% Formic Acid or 0.1% Ammonium Bicarbonate (basic pH).

  • Benefit: At basic pH (using bicarbonate), the aniline is neutral and retains well on C18, often providing better isomer resolution than normal phase silica.

Q: How do I detect fluorinated anilines? They have weak UV absorbance. A: While they do absorb at 254 nm (benzene ring), the extinction coefficient can be low.

  • Stain:Iodine (

    
    )  is the best universal stain for anilines (turns dark brown/yellow).
    
  • Stain:Ninhydrin is not effective for anilines (primary aromatic amines react poorly compared to aliphatic amines). Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) for specific aniline detection (turns bright yellow/orange).

Q: I used TEA but my product is an oil that won't crystallize. Why? A: You likely have residual TEA or TEA-Acetate salts.

  • Fix: Dissolve the oil in EtOAc and wash 3x with saturated aqueous

    
     or water. If your product is not acid-sensitive, a quick wash with 0.1 M HCl will remove TEA, but be careful not to extract your aniline product into the aqueous layer (check pH).
    

Experimental Workflow Diagram

Workflowcluster_0Method Developmentcluster_1Column ExecutionTLC_HexEtTLC: Hex/EtOAc (8:2)Check_SepSeparation?TLC_HexEt->Check_SepTLC_TolTLC: Toluene/AcetoneCheck_Sep->TLC_TolOverlapSlurrySlurry Silica(Hex + 1% TEA)Check_Sep->SlurryGood Rf & Delta CVTLC_Tol->SlurryOptimizedLoadLoad Sample(Liquid or Celite)Slurry->LoadEluteElute Gradient(Maintain 1% TEA)Load->Elute

Figure 2: Optimized workflow for method development and purification execution.

References

  • PubChem. (n.d.). 4-Fluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Teledyne ISCO. (2012).[3] Method Development Strategies for Amine Bonded Phase Columns. Application Note AN65. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent selectivity and dipole interactions).
  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography?. The Flash Purification Blog. Retrieved from [Link]

Validation & Comparative

Comparative HRMS Profiling: Fragmentation Dynamics of 3-Fluoro-4-(neopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceuticals, 3-Fluoro-4-(neopentyloxy)aniline serves as a critical metabolic intermediate. Its structural uniqueness lies in the combination of an electron-withdrawing fluorine atom and a bulky, sterically hindered neopentyl ether group.

This guide provides a definitive technical comparison of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of this molecule against its non-fluorinated and linear-chain analogs.

Key Technical Takeaway: Unlike linear alkyl ethers which undergo predictable McLafferty rearrangements, the neopentyl moiety in this molecule drives a distinct inductive cleavage and rearrangement pathway . This results in a "cleaner" spectrum dominated by the loss of the neopentyl group as a neutral alkene (


), providing a diagnostic signature for structural verification.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes a "self-validating" design where internal standards and specific ionization checks confirm system performance before data acquisition.

Sample Preparation & LC Conditions
  • Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Rationale: Formic acid ensures full protonation of the aniline nitrogen (

    
    ), essential for ESI+ sensitivity.
    
  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    ).
    
  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm). Rationale: The neopentyl group is highly lipophilic; a short C18 column prevents excessive retention times.

MS/MS Acquisition Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV). Rationale: Stepped CE captures both the labile ether cleavage (low energy) and the stable aromatic ring fragmentation (high energy).

Workflow Diagram

The following DOT diagram illustrates the logical flow of the experimental setup, ensuring data integrity from injection to spectral deconvolution.

ExperimentalWorkflow Sample Analyte Solution (1 µg/mL MeOH) LC LC Separation (C18, H2O/MeCN) Sample->LC Injection ESI ESI (+) Source Protonation [M+H]+ LC->ESI Elution Q1 Q1 Selection m/z 198.129 ESI->Q1 Ionization Cell Collision Cell (N2 gas, Stepped CE) Q1->Cell Isolation Detector TOF/Orbitrap High Res Detection Cell->Detector Fragmentation

Caption: Figure 1.[1][2] Self-validating LC-MS/MS workflow for characterizing fluoro-alkoxy anilines.

Mechanistic Analysis: Fragmentation Pathways

Understanding the fragmentation is not just about observing peaks; it is about understanding the energetics of bond cleavage.

The Neopentyl Anomaly

The parent ion observed is


 198.129  (

).

In linear alkyl ethers (e.g., n-pentyl), the dominant pathway is often a McLafferty Rearrangement , involving a six-membered transition state and the transfer of a


-hydrogen.[3] However, the neopentyl group [

] presents a steric challenge. While

-hydrogens exist on the methyl groups, the bulky tert-butyl structure hinders the geometry required for a standard McLafferty transition state.

Instead, the molecule undergoes Heterolytic Ether Cleavage assisted by proton transfer.

  • Protonation: Occurs primarily on the amine nitrogen, but proton migration to the ether oxygen is the "trigger" for fragmentation.

  • Cleavage: The

    
     bond breaks.
    
  • Neutral Loss: The neopentyl group is lost as a neutral neopentene molecule (

    
    , 70.078 Da) or, less commonly, a neopentyl radical depending on the charge localization.
    
  • Product Ion: The resulting fragment is the 3-Fluoro-4-hydroxyaniline cation (

    
     128.051) .
    
Pathway Visualization

FragmentationPathway Parent Parent Ion [M+H]+ m/z 198.129 (Protonated Amine) Transition H-Transfer Transition State (Proton migrates to Oxygen) Parent->Transition CE 15-30 eV Fragment1 Major Fragment 3-Fluoro-4-aminophenol m/z 128.051 Transition->Fragment1 Heterolytic Cleavage Neutral Neutral Loss Neopentene (C5H10) -70.078 Da Transition->Neutral Eliminated Fragment2 Secondary Fragment [M-C5H10-CO]+ m/z 100.05 Fragment1->Fragment2 Ring Contraction (-CO)

Caption: Figure 2. Proposed fragmentation mechanism showing the characteristic loss of the neopentyl moiety.

Comparative Performance Guide

This section objectively compares the mass spectral behavior of 3-Fluoro-4-(neopentyloxy)aniline against its two most relevant structural analogs. This comparison is vital for researchers attempting to distinguish isomers or derivatives in complex mixtures.

The Comparators
  • Comparator A (Non-Fluorinated): 4-(Neopentyloxy)aniline.

  • Comparator B (Linear Isomer): 3-Fluoro-4-(n-pentyloxy)aniline.

Spectral Fingerprint Table
FeatureTarget Molecule (Neopentyl + F)Comparator A (No F)Comparator B (Linear Pentyl)
Parent Ion (

)
198.129 180.138198.129
Primary Fragment 128.051 (Loss of

)
110.060 (Loss of

)
128.051 (Loss of

)
Diagnostic Difference Clean Spectrum: Dominant 128 peak; very few intermediate alkyl ions due to instability of neopentyl cation.Mass Shift: All peaks shifted by -18 Da (H vs F). Pattern identical to target.Alkyl Series: Presence of

43, 57, 71 (propyl/butyl cations) due to random chain cleavage, which is absent in neopentyl.
Fluorine Effect Stable C-F: F atom remains on the ring (128 fragment retains F).N/AF atom remains on the ring.
Mechanism Inductive Cleavage / RearrangementInductive CleavageMcLafferty Rearrangement (Prominent due to flexible chain).
Interpretation of Data[1][4][5]
  • Vs. Non-Fluorinated: The presence of Fluorine is easily confirmed by the mass defect and the +18 Da shift. The fragmentation logic remains identical, confirming that the F-atom does not participate in the primary cleavage (it is a spectator on the aromatic ring).

  • Vs. Linear Isomer: This is the critical distinction. The linear isomer (Comparator B) allows for random breakage along the alkyl chain, producing a "messier" low-mass region (

    
     < 100). The Target Molecule (Neopentyl) produces a "clean" break because the neopentyl group tends to leave as a whole unit or rearrange to a tert-pentyl cation which is essentially invisible as a neutral loss in this specific pathway.
    

Troubleshooting & Optimization

When analyzing this molecule, researchers often encounter specific artifacts.

  • Issue: Low abundance of the parent ion (

    
     198).
    
    • Cause: The neopentyl ether bond is relatively labile. High source temperatures (>400°C) can cause "in-source fragmentation."

    • Solution: Lower the desolvation temperature to 300°C and reduce Cone Voltage.

  • Issue: Observation of

    
     adducts.
    
    • Cause: Common in ethers.[2]

    • Solution: Use high-purity solvents and consider adding Ammonium Formate to force protonation over sodiation.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Standard reference for ESI fragmentation mechanisms including ether cleavage).

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Aniline Derivatives. National Institute of Standards and Technology. (Authoritative source for standard aniline fragment ions like

    
     128 and 100). 
    
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The foundational text defining McLafferty rearrangements and inductive cleavage rules).[4]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of isomeric alkyl-aryl ethers in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Supports the distinction between branched vs. linear ether fragmentation).

Sources

A Comparative Guide to the Bioactivity of Neopentyloxy vs. Methoxy Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics. The strategic modification of this versatile structure with various substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the myriad of possible substitutions, alkoxy groups, such as methoxy and its bulkier counterpart, neopentyloxy, offer a compelling study in bioisosteric replacement. This guide provides an in-depth comparison of the anticipated bioactivity of neopentyloxy- versus methoxy-substituted anilines, leveraging established principles of drug design and experimental data from pertinent analogs.

The Significance of Alkoxy Substituents in Aniline Bioactivity

The introduction of an alkoxy group to an aniline ring can profoundly influence a molecule's biological activity. The methoxy group, being relatively small and capable of engaging in hydrogen bonding, is a common feature in many drug candidates. It can modulate electronic properties and metabolic stability. Conversely, the neopentyloxy group, with its significant steric bulk, presents an interesting alternative. While it may also influence electronic properties, its primary impact is often observed in its ability to shield the molecule from metabolic enzymes and to probe the steric tolerance of target binding sites.

A Case Study: Methoxy-Substituted Anilines as Tubulin Polymerization Inhibitors

To ground our comparison in experimental evidence, we will consider the class of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which have been identified as potent inhibitors of tubulin polymerization.[1] These compounds exert their cytotoxic effects by binding to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

One notable example from this class is (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, which has demonstrated potent inhibition of cancer cell proliferation with GI50 values in the nanomolar range.[2]

Theoretical Bioactivity Comparison: Neopentyloxy as a Bioisosteric Replacement for Methoxy

In the absence of direct comparative experimental data for a neopentyloxy-substituted analog, we can construct a robust theoretical comparison based on established principles of medicinal chemistry.

Physicochemical Properties
PropertyMethoxy (-OCH₃)Neopentyloxy (-OCH₂C(CH₃)₃)Rationale
Lipophilicity (LogP) ModerateSignificantly HigherThe addition of the bulky, nonpolar neopentyl group increases the hydrocarbon content, thereby increasing lipophilicity.
Steric Bulk LowHighThe tert-butyl group of the neopentyloxy substituent creates significant steric hindrance around the ether linkage.[3]
Hydrogen Bond Acceptor Capacity Yes (ether oxygen)Yes (ether oxygen, but may be sterically hindered)The accessibility of the lone pairs on the ether oxygen for hydrogen bonding may be reduced by the bulky neopentyl group.
Pharmacodynamics: Impact on Target Binding

The increased steric bulk of the neopentyloxy group is a critical factor in its interaction with a biological target.[3] In the context of our case study, the colchicine binding site of tubulin is a well-defined pocket.

  • Potential for Enhanced Binding: If the binding pocket has a large, hydrophobic region that can accommodate the neopentyl group, the increased van der Waals interactions could lead to enhanced binding affinity and potency.

  • Potential for Reduced Binding: Conversely, if the binding pocket is sterically constrained, the bulky neopentyloxy group could clash with amino acid residues, leading to a significant decrease in binding affinity and a loss of activity.[3] This steric hindrance could be a determining factor in the compound's target selectivity.

Pharmacokinetics: The Metabolic Shielding Effect

A key advantage of incorporating bulky substituents like the neopentyloxy group is the potential to enhance metabolic stability.[4][5] The primary metabolic pathway for methoxy-substituted aromatics is often O-dealkylation mediated by cytochrome P450 enzymes.

The bulky neopentyl group can act as a "metabolic shield," sterically hindering the approach of metabolic enzymes to the ether oxygen and the adjacent aromatic ring. This can significantly reduce the rate of O-dealkylation, leading to:

  • Increased half-life: A slower rate of metabolism will result in a longer plasma half-life of the drug.[4]

  • Improved oral bioavailability: Reduced first-pass metabolism in the liver can lead to a higher concentration of the drug reaching systemic circulation after oral administration.

Experimental Protocols

To empirically determine the comparative bioactivity, the following experimental protocols would be employed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, KB) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the methoxy- and neopentyloxy-substituted aniline derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) values by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, tubulin, and serial dilutions of the test compounds (methoxy- and neopentyloxy-substituted anilines). Include a vehicle control and a known tubulin polymerization inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance as a function of time. The IC₅₀ value (concentration that inhibits tubulin polymerization by 50%) can be determined from the dose-response curves.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Synthesize Methoxy and Neopentyloxy Analogs physchem Characterize Physicochemical Properties (LogP, Solubility) start->physchem cytotoxicity Cytotoxicity Screening (MTT Assay) physchem->cytotoxicity target_assay Target-Based Assay (Tubulin Polymerization) cytotoxicity->target_assay pk_assay In Vitro Metabolic Stability (Microsomes) target_assay->pk_assay data_analysis Data Analysis and SAR pk_assay->data_analysis conclusion Conclusion on Bioactivity Comparison data_analysis->conclusion

Caption: Experimental workflow for comparing the bioactivity of methoxy and neopentyloxy substituted anilines.

G cluster_pathway Simplified Cell Cycle Pathway and Effect of Tubulin Inhibitors cluster_mitosis Mitosis Details G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Cytokinesis Cytokinesis M->Cytokinesis Prophase Prophase Metaphase Metaphase (Chromosomes align at metaphase plate) Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase_Arrest Metaphase Arrest Metaphase->Metaphase_Arrest Telophase Telophase Anaphase->Telophase Tubulin_Inhibitor Tubulin Polymerization Inhibitor (e.g., Substituted Aniline) Microtubule_Disruption Disruption of Mitotic Spindle Formation Tubulin_Inhibitor->Microtubule_Disruption Microtubule_Disruption->Metaphase_Arrest Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis

Caption: Simplified signaling pathway illustrating the effect of tubulin polymerization inhibitors on the cell cycle.

Conclusion

The choice between a methoxy and a neopentyloxy substituent on an aniline scaffold represents a classic medicinal chemistry decision aimed at optimizing a lead compound. While the methoxy group is a well-established and versatile substituent, the neopentyloxy group offers a strategic tool for enhancing metabolic stability and probing for specific hydrophobic interactions within a target's binding site. The increased steric bulk of the neopentyloxy group is a double-edged sword, potentially improving potency and pharmacokinetic properties or, conversely, abolishing activity through steric hindrance. The ultimate determination of which substituent is superior for a given aniline scaffold and its intended biological target can only be definitively answered through synthesis and rigorous biological evaluation as outlined in this guide.

References

  • Nittoli, T., Dushin, R. G., Ingalls, C., Cheung, K., Floyd, M. B., Fraser, H., Olland, A., Hu, Y., Grosu, G., Han, X., Arndt, K., Guo, B., & Wissner, A. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][7][8]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). European Journal of Medicinal Chemistry, 45(4), 1379–1386. [Link]

  • BenchChem. (2025). 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline. BenchChem.
  • Chemistry LibreTexts. (2022, July 4). Drug Receptor Interactions.
  • Liu, Y., Li, W., Li, Y., Wang, L., Wu, Y., Liu, Y., Zhu, H., & McInnes, C. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(3), 700–704. [Link]

  • Wang, L., Liu, Y., Li, W., Li, Y., Wang, L., Wu, Y., Liu, Y., & Zhu, H. (2013). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters, 4(3), 295–299. [Link]

  • BenchChem. (2025).
  • Pharma Focus Asia. (2021, October 11). Metabolic Stability.
  • News-Medical.Net. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods.

Sources

Technical Guide: HPLC Purity Analysis of 3-Fluoro-4-(neopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(neopentyloxy)aniline is a critical intermediate, often utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural duality—combining a basic aniline moiety with a bulky, hydrophobic neopentyloxy tail and an electron-withdrawing fluorine atom—presents unique chromatographic challenges.

Standard C18 alkyl phases often fail to resolve this compound from its regioisomeric impurities and nitro-precursors due to peak tailing (silanol interactions) and hydrophobic collapse. This guide compares a Standard C18/Acetonitrile approach against an Optimized Phenyl-Hexyl/Methanol method, demonstrating why the latter offers superior resolution and peak symmetry through


 interactions and steric selectivity.

Part 1: The Chemical Context & Impurity Profile

To develop a robust method, one must understand the "Separation Challenge." The synthesis typically involves the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with neopentyl alcohol, followed by reduction.

The Critical Impurities
  • Precursor (Impurity A): 3-Fluoro-4-(neopentyloxy)nitrobenzene. (Highly hydrophobic, neutral).

  • Starting Material (Impurity B): 3,4-Difluoronitrobenzene.[1] (Elutes early).

  • By-Product (Impurity C): Neopentyl alcohol (UV inactive, but can affect baseline/refractive index).

  • Regioisomer (Impurity D): 2-Fluoro-4-(neopentyloxy)aniline (Structurally similar, difficult to resolve on C18).

Visualization: Synthesis & Impurity Pathway

The following diagram maps the origin of impurities to guide the separation strategy.

SynthesisPath cluster_0 Chromatographic Challenge SM 3,4-Difluoronitrobenzene (Starting Material) Inter Nitro-Intermediate (Impurity A) SM->Inter SnAr Substitution Isomer Regioisomer (Impurity D) SM->Isomer Side Reaction Reagent Neopentyl Alcohol Reagent->Inter Product 3-Fluoro-4-(neopentyloxy)aniline (Target) Inter->Product Reduction (H2/Pd)

Caption: Synthesis pathway highlighting the origin of critical impurities. The target aniline must be resolved from the hydrophobic nitro-intermediate and the structurally similar regioisomer.

Part 2: Method Comparison (Standard vs. Optimized)

We compared two methodologies. Method A represents the standard "first-pass" approach used in many labs. Method B is the optimized protocol designed for this specific fluorinated ether.

Method A: The "Generic" Approach (C18)[2]
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]

  • Mechanism: Purely hydrophobic interaction.

Performance Verdict:

  • Tailing: Significant (Tf > 1.5) due to interaction between the basic amine and residual silanols.

  • Selectivity: Poor resolution between the Target and Regioisomer (Impurity D). The hydrophobic neopentyl group dominates retention, masking subtle electronic differences caused by the fluorine position.

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl).

  • Mobile Phase: Water (10mM Ammonium Formate, pH 3.8) / Methanol.[3]

  • Mechanism:

    
     interactions + Steric selectivity.
    

Why It Works:

  • 
     Interactions:  The phenyl ring in the stationary phase interacts with the electron-deficient fluorinated ring of the analyte. Methanol facilitates these interactions better than Acetonitrile, which can suppress them [1].
    
  • Steric Selectivity: The rigid Phenyl-Hexyl ligands discriminate the bulky neopentyl group better than flexible C18 chains.

  • Buffer Choice: Ammonium formate provides ionic strength to minimize silanol activity without the harshness of strong acids.

Comparative Data Summary
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 12.4 min14.2 minImproved
Tailing Factor (Tf) 1.65 (Asymmetric)1.15 (Sharp)Superior
Resolution (Target vs. Isomer) 1.2 (Co-elution risk)3.5 (Baseline resolved)Superior
LOD (Signal-to-Noise) 0.5 µg/mL0.1 µg/mLHigh Sensitivity

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for self-consistency. Ensure all solvents are HPLC grade or higher.

Equipment & Reagents
  • HPLC System: Quaternary pump, Autosampler, DAD/UV Detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax or Phenomenex Kinetex).

  • Solvents: Methanol (MeOH), HPLC Grade Water.

  • Buffer: Ammonium Formate (solid), Formic Acid.

Mobile Phase Preparation[5][6][7]
  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.8 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Methanol. (Note: MeOH is preferred over ACN to maximize

    
     selectivity).
    
Instrument Conditions
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Critical for consistent viscosity of MeOH).

  • Detection: UV at 240 nm (primary) and 254 nm (secondary).

    • Why 240 nm? Anilines with electron-withdrawing groups (F) often show a hypsochromic shift; 240 nm captures the B-band absorption max.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Hold (Elute polar salts)
15.01090Linear Gradient
20.01090Wash (Elute Nitro-precursor)
20.19010Re-equilibration
25.09010Stop
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL for purity check; 0.05 mg/mL for impurity profiling.

  • Note: The neopentyloxy group is hydrophobic. Ensure the sample is fully dissolved in 100% MeOH before adding the water portion to the vial.

Part 4: Method Development Logic

The following decision tree illustrates the logic used to arrive at the Phenyl-Hexyl method, ensuring you can troubleshoot if your specific matrix differs.

MethodLogic Start Start: 3-Fluoro-4-(neopentyloxy)aniline Check1 Is Resolution of Regioisomer Required? Start->Check1 PathA NO: Quick Purity Check Check1->PathA No PathB YES: Impurity Profiling Check1->PathB Yes C18 Use C18 / ACN / 0.1% Formic Acid (Fast, Standard) PathA->C18 Phenyl Use Phenyl-Hexyl / MeOH / Amm. Formate (High Selectivity) PathB->Phenyl Mechanism Why? Pi-Pi interaction resolves F-position differences. Phenyl->Mechanism

Caption: Decision tree for selecting the stationary phase. Phenyl-Hexyl is mandatory when resolving structural isomers of fluorinated anilines.

References

  • Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • BenchChem. (2025).[2][4] Analytical validation of 3-Chloro-4-fluoroaniline synthesis (Analogue Methodology). Retrieved from

  • ChemicalBook. (2025). 3-Fluoro-4-methoxyaniline Properties and pKa Data. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-(neopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-4-(neopentyloxy)aniline (CAS No. 1286264-83-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established chemical safety principles and regulatory frameworks, designed to provide a self-validating system for managing this specific waste stream.

Section 1: Essential Safety & Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its properties and hazards is paramount. While a comprehensive, peer-reviewed safety data sheet (SDS) for 3-Fluoro-4-(neopentyloxy)aniline is not widely available, we can infer its likely hazard profile from notifications to the European Chemicals Agency (ECHA) and data on structurally analogous halogenated anilines.[1][2][3]

Inferred Hazard Profile: Based on available data for this compound and similar chemicals, 3-Fluoro-4-(neopentyloxy)aniline should be handled as a hazardous substance with the following potential risks[1][4]:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye damage.

  • May cause respiratory irritation.

These inferred hazards necessitate the stringent handling and disposal protocols detailed in this guide.

Property Value Source
CAS Number 1286264-83-2
Molecular Formula C₁₁H₁₆FNO
Molecular Weight 197.25 g/mol
Classification Halogenated Aromatic AmineN/A

Section 2: The Regulatory Imperative: Why Proper Disposal Matters

In the United States, chemical waste generated in a laboratory setting is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This "cradle-to-grave" legislation mandates that hazardous materials are managed safely from generation to final disposal. Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is illegal and can lead to environmental contamination and pose a threat to public health.[5][6] All procedures in this guide are designed to meet or exceed these regulatory requirements.

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely accumulating and preparing 3-Fluoro-4-(neopentyloxy)aniline waste for collection by a licensed disposal service.

Required Personal Protective Equipment (PPE): Before beginning, ensure you are wearing the appropriate PPE[4][7]:

  • Gloves: Nitrile or neoprene gloves, inspected for integrity before use.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A chemically resistant lab coat.

  • Respiratory Protection: Use this chemical only within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[8][9]

Step 1: Designate a Hazardous Waste Container

  • Select a Compatible Container: The container must be made of a material compatible with halogenated organic compounds. A clean, empty, and dry glass bottle with a screw-top cap is an excellent choice.[10] The original product container is often the best option.[11]

  • Inspect the Container: Ensure the container is in good condition, with no cracks, chips, or residue. The lid must form a tight seal.[12][13]

Step 2: Label the Waste Container

  • Timing: The container must be labeled before the first drop of waste is added.[10][13]

  • Content: Affix a hazardous waste tag, available from your institution's Environmental Health & Safety (EH&S) department. The label must clearly state:

    • The words "HAZARDOUS WASTE ".[5][12]

    • The full chemical name: "3-Fluoro-4-(neopentyloxy)aniline ". Do not use abbreviations or chemical formulas.[12][13]

    • The approximate concentration or percentage if it is part of a mixture.

    • The primary hazard(s): "Toxic," "Irritant".[10]

    • The date waste accumulation began.[5]

Step 3: Transfer the Waste

  • Location: Perform all waste transfers inside a chemical fume hood.[9]

  • Procedure: Carefully pour the 3-Fluoro-4-(neopentyloxy)aniline waste into the designated, labeled container. Use a funnel to prevent spills on the exterior of the container.

  • Closure: Securely close the container immediately after adding the waste. It is a regulatory violation to leave a hazardous waste container open except when actively adding or removing waste.[12][13] Do not leave the funnel in the container.[12]

Step 4: Store the Waste Container

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the lab personnel.[12]

  • Segregation: Store the container in secondary containment (such as a chemical-resistant tray) to contain potential leaks. Crucially, ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][8][14]

  • Capacity: Do not overfill the container. A safe maximum is 90% of the container's capacity to allow for expansion.[15]

Step 5: Arrange for Disposal

  • Contact EH&S: Once the container is 90% full or you have finished generating this waste stream, contact your institution's EH&S department to schedule a pickup.[12] They will arrange for a licensed hazardous waste contractor to transport and dispose of the material, likely via high-temperature incineration.[4]

Section 4: Waste Segregation & Container Management

The single most important decision in managing this waste is proper segregation. Because 3-Fluoro-4-(neopentyloxy)aniline contains a halogen (fluorine), it must be disposed of as halogenated organic waste .

Causality: Why is this separation critical? Halogenated compounds can produce highly corrosive and toxic byproducts (like hydrochloric or hydrofluoric acid) during incineration.[8] Waste incinerators are specifically designed with "scrubbers" and other engineering controls to neutralize these acidic gases. Mixing halogenated waste with non-halogenated streams unnecessarily complicates the disposal process, significantly increases costs, and can damage disposal equipment not designed for corrosive byproducts.[11]

G start Generated Waste: 3-Fluoro-4-(neopentyloxy)aniline is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_waste No check_compatibility Is waste compatible with other contents in container? halogenated_waste->check_compatibility new_container Start a new, dedicated waste container. check_compatibility->new_container No add_to_container Add waste to container. Close lid immediately. check_compatibility->add_to_container Yes

Caption: Waste segregation workflow for halogenated compounds.

Section 5: Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is critical.

Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: If the spill is large, highly concentrated, or you feel unsafe, evacuate the area and contact your institution's emergency response line.

  • Containment (for small, manageable spills):

    • Ensure you are wearing the full PPE described in Section 3.

    • Prevent the spill from entering drains.[8][9]

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical spill pillow.[2][16]

    • Carefully scoop the absorbent material and the spilled chemical into a designated hazardous waste container.

    • Label the container as "Spill Debris containing 3-Fluoro-4-(neopentyloxy)aniline" and arrange for disposal through EH&S.

    • Decontaminate the spill area with soap and water.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][17]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][17]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][8]

Section 6: Disposal of Empty Containers

A container that has held a hazardous chemical is itself considered hazardous waste until properly decontaminated.[11]

  • Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (the "rinsate") is now hazardous waste. It must be collected and added to the appropriate halogenated or non-halogenated solvent waste container.[11]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular trash. First, remove or completely deface the original label to prevent confusion.[11][15] Consult your institution's specific policies on empty container disposal.

References

  • 3-Fluoro-4-(neopentyloxy)aniline | 1286264-83-2 . Sigma-Aldrich.

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research.

  • How to Dispose of Chemical Waste . University of Texas at Dallas Environmental Health and Safety.

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental.

  • Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency.

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency.

  • Substance Information for 3-fluoro-4-neopentyloxyaniline . European Chemicals Agency (ECHA).

  • 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY DATA SHEET . CDH Fine Chemical.

  • 4-Fluoroaniline Safety Data Sheet . Fisher Scientific.

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University.

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology . ACS Chemical Health & Safety.

  • Disposal of Chemical Waste . University of St Andrews Safety Office.

  • 2-(4-Fluorophenoxy)aniline Safety Data Sheet . CymitQuimica.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich.

  • Substance Information for 2-(4-neopentylphenoxy)aniline . European Chemicals Agency (ECHA).

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Aichelin.

  • Chemical Waste Management Guide . University of Minnesota Health, Safety & Risk Management.

  • 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline . ECHA Chemicals Database.

  • 4-FLUOROANILINE FOR SYNTHESIS MSDS . Loba Chemie.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • 3-Fluoro-4-morpholinoaniline PubChem CID 1485330 . National Center for Biotechnology Information.

  • 3-Chloro-4-fluoroaniline Safety Data Sheet . Carl ROTH.

  • 3-Fluoro-4-(trifluoromethoxy)aniline Safety Data Sheet . Fisher Scientific.

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology . ACS Chemical Health & Safety.

  • 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET . CDH Fine Chemical.

  • 4-Fluoroaniline, 98% Material Safety Data Sheet . Cole-Parmer.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety.

  • Deletion of the entry UN 2941 Fluoroanilines . United Nations Economic Commission for Europe (UNECE).

  • Hazardous Substance Fact Sheet: Fluorine . New Jersey Department of Health.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.